
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methylsulfonyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the tetrahydroisoquinoline with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Hydroxylation: The hydroxyl group at the 7-position can be introduced through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted tetrahydroisoquinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
Indole Derivatives: Possess diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to its specific structural features, such as the presence of both a methylsulfonyl group and a hydroxyl group on the tetrahydroisoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H13NO3S |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C10H13NO3S/c1-15(13,14)11-5-4-8-2-3-10(12)6-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 |
Clave InChI |
FFLXLEUTTHDLBC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione](/img/structure/B15066947.png)
![5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B15066950.png)

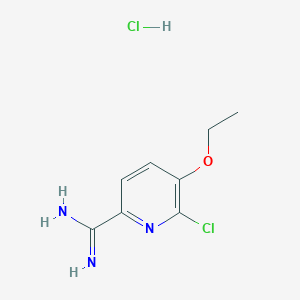
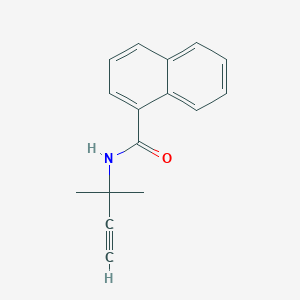


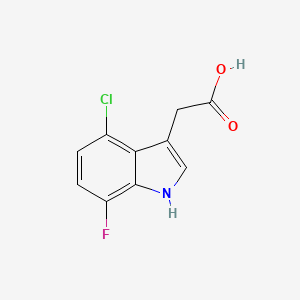
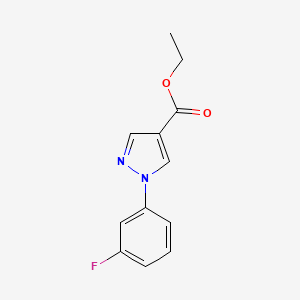
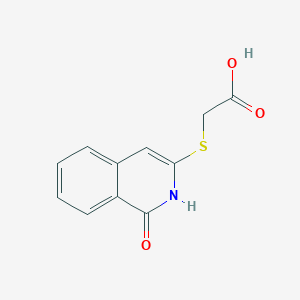



![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)
